molecular formula C10H13ClFNO2 B12501019 3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B12501019
M. Wt: 233.67 g/mol
InChI Key: HLJRPTAKNOUJAW-UHFFFAOYSA-N
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Description

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

The synthesis of (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorophenylacetic acid.

    Formation of Intermediate: The intermediate is formed by reacting 3-fluorophenylacetic acid with appropriate reagents to introduce the amino group.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can be compared with other similar compounds, such as:

    3-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    4-(3-Fluorophenyl)butanoic acid: Lacks the amino group, which may reduce its potential for enzyme inhibition.

    3-Fluorophenylacetic acid: A simpler structure with different chemical properties and applications.

The presence of both the amino group and the fluorophenyl group in (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.

Properties

IUPAC Name

3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRPTAKNOUJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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